[4-(3-Fluorobenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone
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Overview
Description
4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and an isoxazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, including the formation of the piperazine and isoxazole rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving piperazine and isoxazole derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission . The isoxazole ring may also interact with various enzymes and receptors, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)piperazinomethanone
- 4-(2-fluorophenyl)piperazinomethanone
- 1-(4-fluorobenzyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine
Uniqueness
4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds. Its combination of a fluorobenzyl group and an isoxazole ring makes it particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C21H20FN3O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C21H20FN3O2/c22-18-8-4-5-16(13-18)15-24-9-11-25(12-10-24)21(26)19-14-20(27-23-19)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15H2 |
InChI Key |
WNOGCQFXCGUHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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